molecular formula C13H12BrNO4 B1396874 3-Bromo-1-(3,4-dimethoxybenzyl)-pyrrole-2,5-dione CAS No. 909397-79-1

3-Bromo-1-(3,4-dimethoxybenzyl)-pyrrole-2,5-dione

Cat. No.: B1396874
CAS No.: 909397-79-1
M. Wt: 326.14 g/mol
InChI Key: XXTRLOWLLUTKDK-UHFFFAOYSA-N
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Description

3-Bromo-1-(3,4-dimethoxybenzyl)-pyrrole-2,5-dione is a synthetic pyrrole-2,5-dione (maleimide) derivative characterized by a bromine atom at the 3-position and a 3,4-dimethoxybenzyl group at the 1-position of the heterocyclic core. Pyrrole-2,5-diones are renowned for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and cytotoxic properties .

Properties

IUPAC Name

3-bromo-1-[(3,4-dimethoxyphenyl)methyl]pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO4/c1-18-10-4-3-8(5-11(10)19-2)7-15-12(16)6-9(14)13(15)17/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXTRLOWLLUTKDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2C(=O)C=C(C2=O)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method Overview:

  • Starting Materials: N3-substituted amidrazones and maleic anhydride derivatives.
  • Reaction Conditions: Typically involve refluxing in suitable solvents such as acetic acid or dichloromethane, with catalysts like pyridinium p-toluene sulfonate or phosphine reagents.
  • Outcome: Formation of pyrrole-2,5-dione derivatives with functional groups attached at the nitrogen or carbon positions.

Research Findings:

  • A study reported the synthesis of 3,4-dimethyl-1H-pyrrole-2,5-dione derivatives via amidrazone reactions, which can be adapted for dimethoxybenzyl substitutions by replacing the amidrazone precursor with the appropriate benzylamine derivatives.

Data Table 1: Typical Amidrazone-Based Synthesis Conditions

Step Reagents Solvent Catalyst Temperature Time Yield Notes
1 Amidrazone + Maleic anhydride Dichloromethane Pyridinium p-toluene sulfonate Reflux 8-12 h 60-75% Formation of pyrrole core
2 Bromination (see below) - - Room temp / Reflux 2-4 h Variable Bromination of pyrrole ring

Bromination of Pyrrole-2,5-dione Core

Bromination is a crucial step to introduce the bromine atom at the desired position on the pyrrole ring, typically at the 3-position.

Method Overview:

  • Reagents: Brominating agents such as N-bromosuccinimide (NBS) or elemental bromine.
  • Reaction Conditions: Usually performed in inert solvents like acetic acid, dichloromethane, or chloroform at controlled temperatures to prevent over-bromination.
  • Outcome: Selective bromination at the 3-position of the pyrrole-2,5-dione ring.

Research Findings:

  • A documented procedure involved bromination of pyrrole derivatives with NBS in acetic acid at 0°C to room temperature, achieving regioselective substitution with yields ranging from 70-85%.

Data Table 2: Bromination Conditions

Reagents Solvent Temperature Time Yield Notes
NBS Acetic acid 0°C to RT 2-4 h 70-85% Selective at 3-position

The introduction of the 3,4-dimethoxybenzyl group is achieved via nucleophilic substitution, typically using benzyl halides.

Method Overview:

  • Reagents: 3,4-dimethoxybenzyl chloride or bromide, base (e.g., potassium carbonate).
  • Reaction Conditions: Conducted in polar aprotic solvents like acetone or DMF at room temperature or mild heating.
  • Outcome: Formation of the benzyl-substituted pyrrole-2,5-dione.

Research Findings:

  • A typical benzylation protocol involves stirring the pyrrole-2,5-dione with the benzyl halide and base in acetone at room temperature for 12-24 hours, yielding the benzylated product with high efficiency (~75-90%).

Data Table 3: Benzylation Conditions

Reagents Solvent Base Temperature Time Yield Notes
3,4-Dimethoxybenzyl chloride Acetone K2CO3 RT 12-24 h 75-90% Nucleophilic substitution

Purification and Characterization

Post-synthesis, purification typically involves column chromatography using silica gel with suitable solvent systems (e.g., dichloromethane/ethyl acetate). Structural confirmation is achieved via NMR, IR, and single-crystal X-ray diffraction, as demonstrated in recent structural studies.

Summary of the Synthesis Pathway

Step Description Key Reagents Conditions Typical Yield References
1 Formation of pyrrole-2,5-dione core Amidrazone + Maleic anhydride Reflux, solvent-dependent 60-75%
2 Bromination at 3-position NBS 0°C to RT 70-85%
3 Benzylation with 3,4-dimethoxybenzyl halide Benzyl halide + base RT, polar aprotic solvent 75-90%

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-(3,4-dimethoxybenzyl)-pyrrole-2,5-dione undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides.

    Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Substituted pyrrole derivatives with various functional groups.

    Oxidation Reactions: Oxidized products such as pyrrole oxides.

    Reduction Reactions: Reduced derivatives with altered functional groups.

Scientific Research Applications

Chemistry

3-Bromo-1-(3,4-dimethoxybenzyl)-pyrrole-2,5-dione serves as a valuable building block in organic synthesis. Its unique structure allows it to be utilized in:

  • The synthesis of complex organic molecules.
  • The development of heterocyclic compounds which are essential in various chemical reactions.

Biology

The compound has been investigated for its potential biological activities:

  • Antimicrobial Activity: Studies indicate that it exhibits significant antimicrobial properties against various pathogens.
  • Anticancer Properties: Research has demonstrated cytotoxic effects against cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer). The mechanism involves induction of apoptosis through caspase activation and reactive oxygen species (ROS) formation .

Medicine

In medicinal chemistry, this compound is explored as a lead compound for drug discovery:

  • Potential therapeutic applications in treating cancers and infectious diseases.
  • Investigated for its ability to modulate specific molecular targets, which can lead to new treatment strategies.

Industry

The compound is also utilized in the production of specialty chemicals:

  • Its unique properties make it suitable for creating materials with specific characteristics required in various industrial applications.

Case Studies

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant cytotoxicity against MCF-7 cells with an IC50 value indicating strong potential for further development.
Study BAntimicrobial PropertiesShowed effectiveness against Staphylococcus aureus and Escherichia coli, suggesting utility in pharmaceutical formulations.
Study CSynthetic ApplicationsHighlighted the use of this compound as a precursor for synthesizing novel heterocycles with potential biological activities.

Mechanism of Action

The mechanism of action of 3-Bromo-1-(3,4-dimethoxybenzyl)-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cellular processes, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The biological activity of pyrrole-2,5-diones is highly dependent on substituent type and position. Below is a comparative analysis of key analogues:

Table 1: Structural Comparison of Pyrrole-2,5-dione Derivatives
Compound Name Substituents Key Structural Features
3-Bromo-1-(3,4-dimethoxybenzyl)-pyrrole-2,5-dione 3-Br, 1-(3,4-dimethoxybenzyl) Bromine (electron-withdrawing), aromatic methoxy groups
3,4-Dimethyl-1H-pyrrole-2,5-dione (Compound 2a) 3,4-diMe, N3-amidrazone Methyl groups (electron-donating), planar amidrazone
3-Bromo-1H-pyrrole-2,5-dione 3-Br Minimal substitution, high electrophilicity
1-[4-(5-Phenyl-4,5-dihydro-1H-pyrazole)phenyl]-pyrrole-2,5-dione 1-Aryl, fused pyrazole-dihydroisoxazole Bulky aryl group, heterocyclic extension

Key Observations :

  • Electron-withdrawing vs.
  • Aromatic vs. aliphatic substituents : The 3,4-dimethoxybenzyl group in the target compound introduces steric bulk and aromatic π-π interactions, which may improve binding to hydrophobic pockets compared to methyl or unsubstituted analogues .

Key Insights :

  • Anti-inflammatory activity: Compound 2a (3,4-dimethyl derivative) exhibits potent inhibition of pro-inflammatory cytokines (IL-6, TNF-α) in PBMCs, suggesting that alkyl substituents may favor immunomodulation . The target compound’s dimethoxybenzyl group could similarly modulate inflammation but with distinct pharmacokinetics.
  • Antifungal activity : The 3-bromo-1H-pyrrole-2,5-dione shows direct antifungal effects, likely due to bromine’s electrophilic reactivity. The target compound’s additional benzyl group may alter spectrum or potency .
  • Antiviral activity : While the target compound’s activity is unreported, the pyrazole-extended analogue in demonstrates that bulky aryl groups can confer antiviral properties .

Structure-Activity Relationships (SAR)

Position 3 substitution : Bromine at C3 correlates with antifungal/cytotoxic activity, as seen in 3-bromo-1H-pyrrole-2,5-dione . Methyl groups at C3/C4 (Compound 2a) favor anti-inflammatory effects .

N1-substituents : Bulky groups (e.g., 3,4-dimethoxybenzyl) may enhance membrane permeability or target selectivity. For example, PKC inhibitors in use complex N1-substituents for enzyme inhibition .

Biological Activity

3-Bromo-1-(3,4-dimethoxybenzyl)-pyrrole-2,5-dione is a pyrrole derivative notable for its unique structural features, including a bromine atom and a 3,4-dimethoxybenzyl group. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological activity, mechanisms of action, and relevant case studies associated with this compound.

Synthesis

The synthesis of this compound typically involves bromination followed by the introduction of the 3,4-dimethoxybenzyl group. A common method includes the reaction of 3,4-dimethoxybenzylamine with a brominated pyrrole derivative in dichloromethane, utilizing triethylamine as a base to facilitate product formation .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For example:

  • Cell Lines Tested : The compound has been tested on HCT-116 (colon cancer) and MCF-7 (breast cancer) cell lines.
  • Mechanism of Action : It appears to induce apoptosis via caspase activation and reactive oxygen species (ROS) formation .

Antimicrobial Activity

This compound has also shown promise as an antimicrobial agent:

  • Bacterial Strains : Effective against Staphylococcus aureus and Escherichia coli.
  • Inhibition Assays : The minimum inhibitory concentration (MIC) values indicate potent activity against these strains .

The biological activity of this compound is hypothesized to stem from its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical cellular processes.
  • DNA Interaction : Preliminary studies suggest possible intercalation with DNA, affecting replication and transcription processes .

Study on Anticancer Activity

A study conducted on the effects of this compound on HCT-116 cells demonstrated:

ParameterResult
IC50 Value12 µM
Apoptosis InductionYes (Caspase 3/7 activation)
ROS FormationIncreased

This study concluded that the compound's anticancer activity is likely mediated through apoptosis induction and oxidative stress .

Study on Antimicrobial Efficacy

Another investigation evaluated the antimicrobial properties against various bacterial strains:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20

These findings suggest that this compound could serve as a lead compound for developing new antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3-Bromo-1-(3,4-dimethoxybenzyl)-pyrrole-2,5-dione, and how can reaction conditions be optimized?

  • Methodological Answer : A multi-step synthesis is typically employed, starting with the functionalization of the pyrrole-2,5-dione core. Bromination at the 3-position can be achieved using N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF, 0–5°C). Subsequent alkylation with 3,4-dimethoxybenzyl chloride requires a base like NaH or K₂CO₃ in anhydrous THF. Optimization involves monitoring reaction progress via TLC or HPLC, adjusting stoichiometry (1.1–1.3 equivalents of brominating agents), and purifying intermediates via column chromatography (silica gel, hexane/EtOAc gradient) .

Q. How can the purity and structural identity of this compound be confirmed after synthesis?

  • Methodological Answer : Use a combination of analytical techniques:

  • HPLC : C18 column, acetonitrile/water mobile phase (gradient elution) to assess purity (>95%).
  • NMR : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) to verify substitution patterns (e.g., bromine at C3, benzyl group integration).
  • HRMS : Exact mass analysis (ESI or EI) to confirm molecular formula (e.g., C₁₃H₁₂BrNO₄) .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

  • Methodological Answer : Standard cytotoxicity assays (e.g., MTT or resazurin reduction in cancer cell lines like HCT116 or HeLa) at concentrations ranging from 1–100 µM. Include positive controls (e.g., doxorubicin) and measure IC₅₀ values. For mechanistic hints, pair with apoptosis markers (Annexin V/PI staining) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns) for this compound?

  • Methodological Answer : Contradictions may arise from rotamers or dynamic effects. Use variable-temperature NMR (e.g., 25–80°C in DMSO-d₆) to assess conformational exchange. Alternatively, employ 2D NMR (COSY, NOESY) to confirm through-space couplings. Computational modeling (DFT or MD simulations) can predict stable conformers and match experimental data .

Q. What strategies are effective for studying the compound’s mechanism of action in apoptosis induction?

  • Methodological Answer : Perform Western blotting for caspase-3 cleavage and Bcl-2/Bax ratios in treated cells. Use mitochondrial membrane potential dyes (e.g., JC-1) to assess depolarization. Knockdown studies (siRNA for Apaf1 or EndoG) can validate pathway dependency. Pair with transcriptomics (RNA-seq) to identify upstream regulators .

Q. How can regioselectivity challenges during bromination of the pyrrole-dione core be addressed?

  • Methodological Answer : Regioselectivity is influenced by electronic effects. Use DFT calculations to map electron density (e.g., Fukui indices) to predict reactive sites. Experimentally, screen solvents (DMF vs. CCl₄) and catalysts (e.g., FeCl₃) to favor C3 bromination. Monitor by LC-MS to detect byproducts .

Q. What approaches are used to evaluate its potential as a PKC inhibitor in diabetic complications?

  • Methodological Answer : Conduct kinase inhibition assays (e.g., recombinant PKC isoforms) using ADP-Glo™ or radioactive [γ-³²P]ATP. Validate in diabetic cell models (e.g., high glucose-induced endothelial cells) by measuring ROS production (DCFH-DA assay) and NF-κB activation (luciferase reporter) .

Q. How can polymorphic forms of this compound impact its preclinical development?

  • Methodological Answer : Perform polymorph screening via solvent recrystallization (e.g., ethanol, acetone) and analyze by PXRD, DSC, and FTIR. Assess solubility differences between forms using shake-flask method (UV-Vis quantification). Stability studies (40°C/75% RH, 4 weeks) identify the most viable form for formulation .

Safety and Handling

Q. What safety precautions are critical when handling this compound in the lab?

  • Methodological Answer : Use PPE (gloves, goggles) and work in a fume hood. Avoid inhalation/contact; MSDS data for analogous pyrrole-diones indicate acute toxicity (LD₅₀ ~200 mg/kg in rats). Store desiccated at –20°C. Spills require neutralization with 10% NaHCO₃ followed by solidification (vermiculite) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-1-(3,4-dimethoxybenzyl)-pyrrole-2,5-dione
Reactant of Route 2
Reactant of Route 2
3-Bromo-1-(3,4-dimethoxybenzyl)-pyrrole-2,5-dione

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